N-(4-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
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Overview
Description
N-(4-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylphenyl group, a methoxy group, and a benzoxepine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached through a Friedel-Crafts alkylation reaction, using ethylbenzene and a suitable catalyst like aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide: shares structural similarities with other benzoxepine derivatives, such as:
Uniqueness
The unique combination of the ethylphenyl group, methoxy group, and benzoxepine ring in This compound contributes to its distinct chemical properties and potential applications. This compound may exhibit different biological activities and chemical reactivity compared to its analogs, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C20H19NO3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-3-14-4-6-17(7-5-14)21-20(22)15-10-11-24-19-9-8-18(23-2)13-16(19)12-15/h4-13H,3H2,1-2H3,(H,21,22) |
InChI Key |
OVZCKTNWRMPYEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 |
Origin of Product |
United States |
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